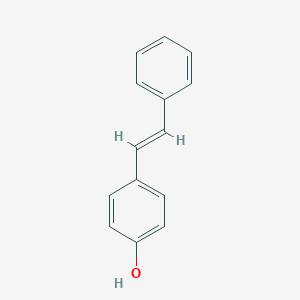

4-Hydroxystilbene

Cat. No. B177177

Key on ui cas rn:

3839-46-1

M. Wt: 196.24 g/mol

InChI Key: QVLMUEOXQBUPAH-VOTSOKGWSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05621071

Procedure details

A portion (244.24 grams, 2.0 moles) of 4-hydroxybenzaldehyde, phenylacetic acid (272.30 grams, 2.0 moles) and piperidine (51.6 milliliters) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commences and after 12 minutes and at 93° C., a solution forms. After a total of 27 minutes, the reaction temperature reaches 150° C. and is held therein. After 2 hours at the 150° C. temperature, a solution of sodium carbonate (40.0 grams) in deionized water (800 milliliters) is added to the reactor over a 3 minute period while stirring and heating are maintained. After 10 minutes of mixing with heating, stirring ceases and the aqueous layer is decanted from the reactor. The solid product remaining in the reactor is recovered and dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which has been heated to 90° C. The resultant solution is held for 16 hours at 4° C. and the resultant crystalline precipitate which forms is recovered by filtration. The crystals are suspended in deionized water (1600 milliliters) which is stirred and then acidified to a pH of one by addition of aqueous concentrated hydrochloric acid. The resultant crystalline product is recovered by filtration, then washed on the filter with deionized water (two 250 milliliter portions). The product recovered on the filter is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product reveals the presence of the expected hydroxyl group O--H stretching absorbance centered at 3416 cm-1 (broad), the ethylene C--H out-of-plane deformation at 965 cm-1, the C--H out-of-plane vibration at 819 cm-1 for the para substituted aromatic ring and the C--H out-of-plane vibration at 746 and 686 cm-1 for the monosubstituted aromatic ring. High pressure liquid chromatographic analysis of the 4-hydroxystilbene product using a uv detector set at 254 nm reveals a single sharp peak. Proton magnetic resonance spectroscopy further confirms the product structure.

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]1([CH2:16]C(O)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

244.24 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

272.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

51.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under a nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 93° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a total of 27 minutes

|

|

Duration

|

27 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 150° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hours at the 150° C. temperature

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

are maintained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After 10 minutes of mixing

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring ceases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer is decanted from the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recovered

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant solution is held for 16 hours at 4° C.

|

|

Duration

|

16 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resultant crystalline precipitate which forms is recovered by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

acidified to a pH of one by addition of aqueous concentrated hydrochloric acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant crystalline product is recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with deionized water (two 250 milliliter portions)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product recovered on the filter

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05621071

Procedure details

A portion (244.24 grams, 2.0 moles) of 4-hydroxybenzaldehyde, phenylacetic acid (272.30 grams, 2.0 moles) and piperidine (51.6 milliliters) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commences and after 12 minutes and at 93° C., a solution forms. After a total of 27 minutes, the reaction temperature reaches 150° C. and is held therein. After 2 hours at the 150° C. temperature, a solution of sodium carbonate (40.0 grams) in deionized water (800 milliliters) is added to the reactor over a 3 minute period while stirring and heating are maintained. After 10 minutes of mixing with heating, stirring ceases and the aqueous layer is decanted from the reactor. The solid product remaining in the reactor is recovered and dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which has been heated to 90° C. The resultant solution is held for 16 hours at 4° C. and the resultant crystalline precipitate which forms is recovered by filtration. The crystals are suspended in deionized water (1600 milliliters) which is stirred and then acidified to a pH of one by addition of aqueous concentrated hydrochloric acid. The resultant crystalline product is recovered by filtration, then washed on the filter with deionized water (two 250 milliliter portions). The product recovered on the filter is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product reveals the presence of the expected hydroxyl group O--H stretching absorbance centered at 3416 cm-1 (broad), the ethylene C--H out-of-plane deformation at 965 cm-1, the C--H out-of-plane vibration at 819 cm-1 for the para substituted aromatic ring and the C--H out-of-plane vibration at 746 and 686 cm-1 for the monosubstituted aromatic ring. High pressure liquid chromatographic analysis of the 4-hydroxystilbene product using a uv detector set at 254 nm reveals a single sharp peak. Proton magnetic resonance spectroscopy further confirms the product structure.

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]1([CH2:16]C(O)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

244.24 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

272.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

51.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under a nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 93° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a total of 27 minutes

|

|

Duration

|

27 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 150° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hours at the 150° C. temperature

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

are maintained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After 10 minutes of mixing

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring ceases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer is decanted from the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recovered

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant solution is held for 16 hours at 4° C.

|

|

Duration

|

16 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resultant crystalline precipitate which forms is recovered by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

acidified to a pH of one by addition of aqueous concentrated hydrochloric acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant crystalline product is recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with deionized water (two 250 milliliter portions)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product recovered on the filter

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |